8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
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Overview
Description
8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound that belongs to the class of cyclohepta[c]pyrrol derivatives. This compound is characterized by its unique structure, which includes a cyclohepta[c]pyrrol core with methoxy and dimethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Cyclohepta[c]pyrrol derivatives: Other compounds with the same core structure but different substituents.
Uniqueness
8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to its specific combination of methoxy and dimethyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-18-15(21)9-7-11-17(23-4)19(18)13(2)20(12)14-8-5-6-10-16(14)22-3/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHHACSRDUMXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=CC=C3OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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